molecular formula C9H14O B6260422 2,6-dimethylcyclohex-2-ene-1-carbaldehyde, Mixture of diastereomers CAS No. 161257-76-7

2,6-dimethylcyclohex-2-ene-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6260422
CAS No.: 161257-76-7
M. Wt: 138.2
InChI Key:
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Description

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde, a mixture of diastereomers, is an organic compound with the molecular formula C9H14O. It is a liquid at room temperature and is known for its applications in various scientific fields. The compound is characterized by the presence of a cyclohexene ring substituted with two methyl groups and an aldehyde functional group.

Preparation Methods

The synthesis of 2,6-dimethylcyclohex-2-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein. This reaction yields a mixture of cis- and trans-isomers of the compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include mild to strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance industry due to its pleasant odor and is also employed in the synthesis of flavoring agents.

Mechanism of Action

The mechanism of action of 2,6-dimethylcyclohex-2-ene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of 2,6-dimethylcyclohex-2-ene-1-carbaldehyde lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

161257-76-7

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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